molecular formula C17H13ClN2O B11630152 N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]aniline

N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]aniline

Cat. No.: B11630152
M. Wt: 296.7 g/mol
InChI Key: RVMCRVNWDOHVOE-UHFFFAOYSA-N
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Description

(E)-1-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-N-PHENYLMETHANIMINE is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-N-PHENYLMETHANIMINE typically involves the condensation of 2-chloro-7-methoxyquinoline-3-carbaldehyde with aniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imine bond. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts may be tailored to ensure environmental sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-N-PHENYLMETHANIMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-1-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-N-PHENYLMETHANIMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-N-PHENYLMETHANIMINE involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the chloro and methoxy substituents.

    Chloroquine: A well-known antimalarial drug with a quinoline core structure.

    Quinoline N-oxide: An oxidized derivative of quinoline.

Uniqueness

(E)-1-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-N-PHENYLMETHANIMINE is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

1-(2-chloro-7-methoxyquinolin-3-yl)-N-phenylmethanimine

InChI

InChI=1S/C17H13ClN2O/c1-21-15-8-7-12-9-13(17(18)20-16(12)10-15)11-19-14-5-3-2-4-6-14/h2-11H,1H3

InChI Key

RVMCRVNWDOHVOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C=NC3=CC=CC=C3)Cl

Origin of Product

United States

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